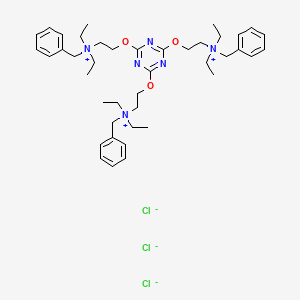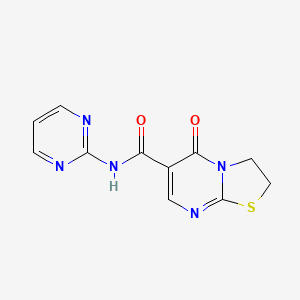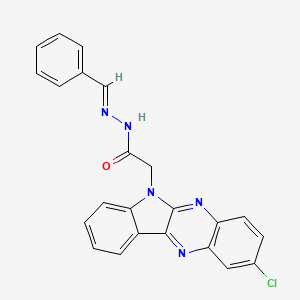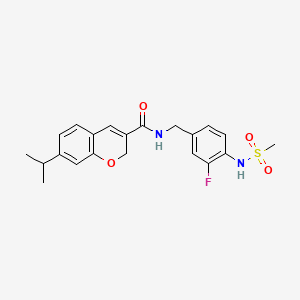
Isopropylchromenamido fluorobenzyl methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylchromenamido fluorobenzyl methanesulfonamide is a complex organic compound with the molecular formula C21H23FN2O4S . This compound is characterized by the presence of multiple functional groups, including isopropyl, chromenamido, fluorobenzyl, and methanesulfonamide moieties. It is primarily used in the cosmetic industry for its ability to inhibit oxidation and protect skin from external influences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropylchromenamido fluorobenzyl methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chromenamido moiety: This step involves the reaction of 2H-1-benzopyran-3-carboxamide with appropriate reagents to introduce the chromenamido group.
Introduction of the fluorobenzyl group: This step involves the reaction of the intermediate with fluorobenzyl chloride under basic conditions.
Addition of the isopropyl group: This step involves the reaction of the intermediate with isopropyl bromide in the presence of a base.
Formation of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Isopropylchromenamido fluorobenzyl methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and methanesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropylchromenamido fluorobenzyl methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential as an antioxidant and its ability to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetic products for its ability to inhibit oxidation and protect skin from external influences
Mecanismo De Acción
The mechanism of action of isopropylchromenamido fluorobenzyl methanesulfonamide involves its ability to inhibit oxidation and protect cells from oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cellular components. The molecular targets and pathways involved include the inhibition of enzymes responsible for ROS production and the activation of antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Isopropylchromenamido fluorobenzyl methanesulfonamide can be compared with other similar compounds, such as:
Isopropylbenzamido fluorobenzyl methanesulfonamide: Similar structure but lacks the chromenamido moiety.
Isopropylchromenamido chlorobenzyl methanesulfonamide: Similar structure but has a chlorine atom instead of a fluorine atom.
Isopropylchromenamido fluorobenzyl ethanesulfonamide: Similar structure but has an ethanesulfonamide group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Número CAS |
1225570-46-6 |
|---|---|
Fórmula molecular |
C21H23FN2O4S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]-7-propan-2-yl-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O4S/c1-13(2)15-5-6-16-9-17(12-28-20(16)10-15)21(25)23-11-14-4-7-19(18(22)8-14)24-29(3,26)27/h4-10,13,24H,11-12H2,1-3H3,(H,23,25) |
Clave InChI |
TYOSHEICJQQNJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C=C(CO2)C(=O)NCC3=CC(=C(C=C3)NS(=O)(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



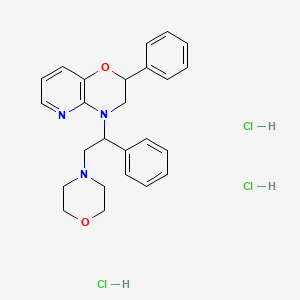
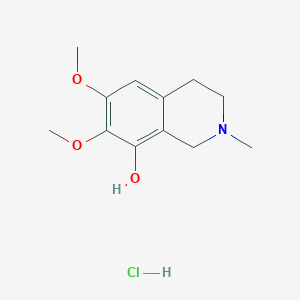
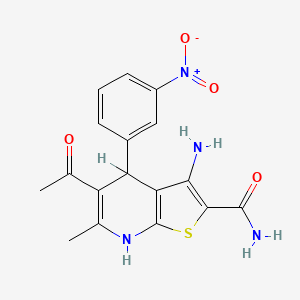
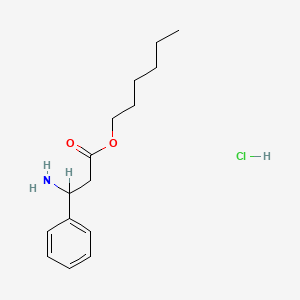
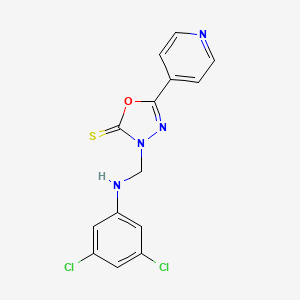
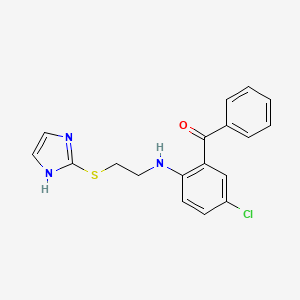
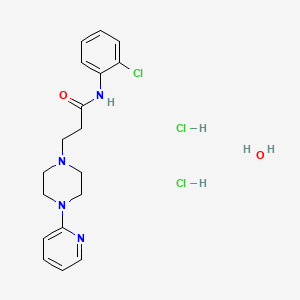

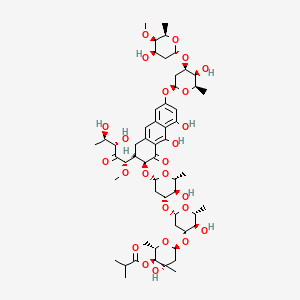
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
